

solubility and stability of 7-Chloroquinolin-3-amine in different solvents

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Compound of Interest

Compound Name: 7-Chloroquinolin-3-amine

Cat. No.: B1591908

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An In-depth Technical Guide to the Solubility and Stability of **7-Chloroquinolin-3-amine**

Foreword: A Practical Guide for the Bench Scientist

In drug discovery and development, understanding the fundamental physicochemical properties of a lead compound is not merely an academic exercise; it is the bedrock upon which successful formulation, preclinical, and clinical programs are built. **7-Chloroquinolin-3-amine**, a key heterocyclic scaffold, presents both opportunities and challenges. Its quinoline core is a privileged structure in medicinal chemistry, yet its specific substitution pattern dictates a unique set of properties that must be rigorously characterized.

This guide is designed for the practicing researcher. It moves beyond a simple recitation of data to explain the causality behind the experimental approaches required to thoroughly profile this molecule. We will explore not just what its solubility and stability are, but how to precisely measure these parameters and why these characteristics are critical for advancing a candidate molecule. The protocols herein are designed to be self-validating, ensuring that the data you generate is robust, reliable, and fit for purpose in a regulated environment.

Physicochemical Profile of 7-Chloroquinolin-3-amine

Before delving into experimental determinations, a foundational understanding of the molecule's inherent properties is essential. These computed properties provide a theoretical

baseline for predicting its behavior in various solvent systems.

The structure consists of a bicyclic aromatic quinoline system, which is largely hydrophobic. The presence of a chlorine atom at the 7-position further enhances its lipophilicity. Conversely, the primary amine group at the 3-position introduces a polar, hydrogen-bond-donating site, which can interact favorably with protic solvents. The endocyclic nitrogen atom of the quinoline ring is a hydrogen bond acceptor. This amphipathic nature suggests a nuanced solubility profile.

Property	Value	Source
Molecular Formula	C ₉ H ₇ ClN ₂	PubChem[1]
Molecular Weight	178.62 g/mol	PubChem[1]
XLogP3	2.3	PubChem[1]
Hydrogen Bond Donors	1 (from -NH ₂)	PubChem[1]
Hydrogen Bond Acceptors	2 (from N in ring, -NH ₂)	PubChem[1]

Table 1: Key Physicochemical Properties of **7-Chloroquinolin-3-amine**.

The positive XLogP3 value of 2.3 indicates a preference for an oily (octanol) environment over an aqueous one, predicting low water solubility.

A Method-Driven Approach to Solubility Determination

Specific quantitative solubility data for **7-Chloroquinolin-3-amine** is not extensively published. Therefore, this section provides a robust, field-proven methodology for its determination. The goal of a solubility study is to find the saturation point of the compound in a given solvent system at a specific temperature.

Rationale for Solvent Selection

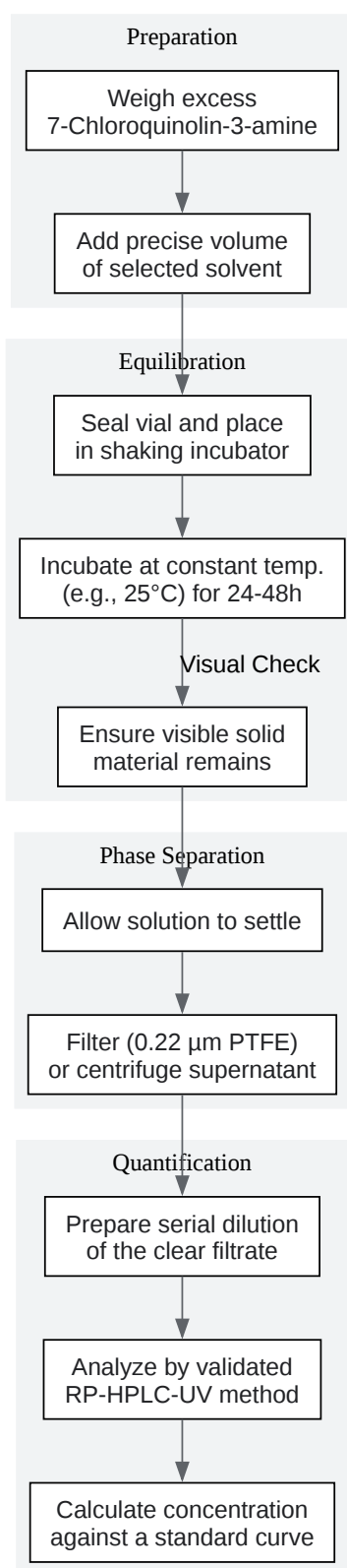
The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to drug development:

- Aqueous Buffers (e.g., pH 7.4 PBS): To simulate physiological conditions and determine relevance for biological assays.
- Water: To establish a baseline intrinsic solubility.
- Polar Aprotic Solvents (e.g., DMSO, DMF): Commonly used for creating high-concentration stock solutions for screening assays.[\[2\]](#)[\[3\]](#)
- Polar Protic Solvents (e.g., Ethanol, Methanol): Relevant for formulation and synthesis.[\[4\]](#)

Experimental Workflow: Equilibrium Shake-Flask

Method

The gold standard for determining thermodynamic solubility is the shake-flask method. It ensures that a true equilibrium is reached between the dissolved and solid-state compound.



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Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility Assay

- **Preparation:** Add an excess amount of solid **7-Chloroquinolin-3-amine** (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure saturation is achieved.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.
- **Equilibration:** Seal the vial tightly. Place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure equilibrium; this should be confirmed by taking measurements at successive time points until the concentration plateaus.
- **Phase Separation:** After incubation, allow the vials to stand at the same temperature to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. For robust separation, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a low-binding 0.22 µm syringe filter (e.g., PTFE for organic solvents or PVDF for aqueous).
- **Quantification:**
 - Prepare a standard curve of **7-Chloroquinolin-3-amine** of known concentrations in the same solvent.
 - Dilute the filtered supernatant into the mobile phase to fall within the linear range of the standard curve.
 - Analyze the diluted sample and standards using a validated analytical method, such as RP-HPLC with UV detection.
- **Calculation:** Determine the concentration of the saturated solution from the standard curve, accounting for the dilution factor. The result is reported in units such as mg/mL or mM.

Stability Profile and Forced Degradation

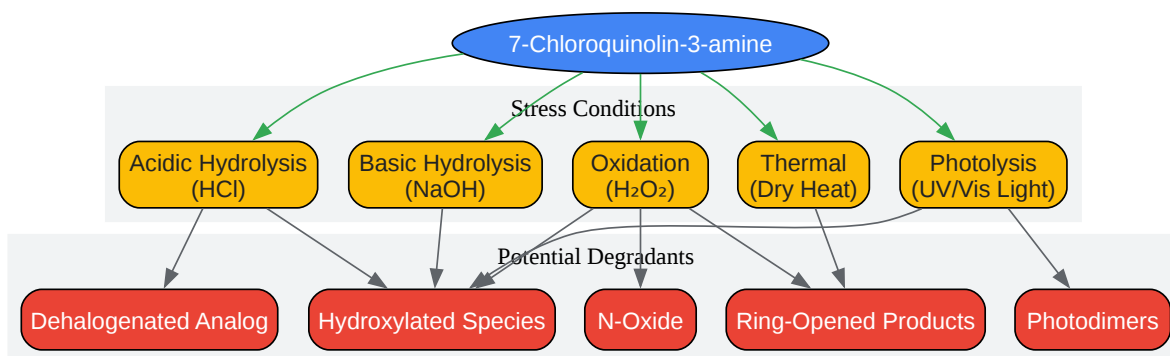
Assessing the stability of a molecule is crucial for defining its shelf-life, storage conditions, and potential liabilities during development. Forced degradation studies, as outlined in ICH

guidelines, are designed to deliberately stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.^{[5][6]}

Predicted Degradation Pathways

The **7-Chloroquinolin-3-amine** structure has several moieties susceptible to degradation under stress conditions.^[7]

- **Hydrolysis (Acidic/Basic):** The molecule is likely stable to hydrolysis under mild conditions. However, extreme pH and high temperatures could potentially lead to de-chlorination or degradation of the quinoline ring system. For many quinoline derivatives, acid and alkali stress conditions can be significant drivers of degradation.^[8]
- **Oxidation:** The electron-rich aromatic system and the primary amine are susceptible to oxidation. Potential products could include N-oxides, hydroxylated quinolines, or ring-opened species.
- **Photolysis:** Quinoline structures are known to be photosensitive.^[7] Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to a variety of degradation products.
- **Thermal Degradation:** When subjected to dry heat, the compound may undergo decomposition, the pathway of which depends on the temperature and presence of oxygen.



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Caption: Potential Forced Degradation Pathways.

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradants can be reliably identified.[9]

- Stock Solution Preparation: Prepare a stock solution of **7-Chloroquinolin-3-amine** in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
 - Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Heat at 60-80°C. Withdraw and neutralize aliquots with 0.1 N HCl at the same time points.
 - Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature. Withdraw aliquots at the same time points.
 - Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 24-48 hours). Also, heat the stock solution at 60-80°C.
 - Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.
- Sample Analysis:
 - Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

- The method must be able to resolve the parent peak from all generated degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.
- Quantify the loss of the parent compound and the formation of degradants (as a percentage of the total peak area).
- Mass Spectrometry: For identification of major degradants, couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is critical for structural elucidation.

Conclusion: A Foundation for Development

A thorough understanding of the solubility and stability of **7-Chloroquinolin-3-amine** is non-negotiable for its successful progression as a drug candidate or chemical probe. The methodologies outlined in this guide provide a clear and robust framework for generating the high-quality data required by discovery teams, formulation scientists, and regulatory bodies. By investing in this foundational characterization, researchers can mitigate future risks, design more effective experiments, and ultimately accelerate the development timeline. The inherent properties of a molecule dictate its destiny; it is our role as scientists to elucidate them with precision and foresight.

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
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